molecular formula C18H19NO4 B8526910 Benzyl [2-(4-acetylphenoxy)ethyl]carbamate CAS No. 133118-02-2

Benzyl [2-(4-acetylphenoxy)ethyl]carbamate

Cat. No.: B8526910
CAS No.: 133118-02-2
M. Wt: 313.3 g/mol
InChI Key: GINXAJIFTVQHNP-UHFFFAOYSA-N
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Description

Benzyl [2-(4-acetylphenoxy)ethyl]carbamate is a useful research compound. Its molecular formula is C18H19NO4 and its molecular weight is 313.3 g/mol. The purity is usually 95%.
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Properties

CAS No.

133118-02-2

Molecular Formula

C18H19NO4

Molecular Weight

313.3 g/mol

IUPAC Name

benzyl N-[2-(4-acetylphenoxy)ethyl]carbamate

InChI

InChI=1S/C18H19NO4/c1-14(20)16-7-9-17(10-8-16)22-12-11-19-18(21)23-13-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H,19,21)

InChI Key

GINXAJIFTVQHNP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCCNC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In around-bottomed flask equipped with a mechanical stirrer, 4-hydroxyacetophenone (5.00 g, 36.7 mmol) was dissolved in toluene (122 ml), and triphenylphosphine (14.4 g, 55.1 mmol), and benzyl N-(2-hydroxyethyl)carbamate (10.8 g, 55.1 mmol) were added. The reaction mixture was cooled to about 0° C., and 1,1′-(azodicarbonyl)dipiperidine (13.9 g, 55.1 mmol) was added in one portion. The mixture was allowed to warm to room temperature, and after stirring for about ten minutes, an additional 122 ml of toluene and 122 ml of tetrahydrofuran were added to the thick orange solution. The mixture was stirred for an additional twenty-four hours, and the solids were filtered off. The filtrate was concentrated in vacuo and the resulting solid was purified by column chromatography (silica gel; hexanes to 2:1 hexanes/ethyl acetate) to afford 9.68 g (84% yield) of the desired product as a white solid. LRMS ([M−1]−)=312.2.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
122 mL
Type
solvent
Reaction Step One
Quantity
14.4 g
Type
reactant
Reaction Step Two
Quantity
10.8 g
Type
reactant
Reaction Step Two
Quantity
13.9 g
Type
reactant
Reaction Step Three
Quantity
122 mL
Type
solvent
Reaction Step Four
Quantity
122 mL
Type
solvent
Reaction Step Four
Yield
84%

Synthesis routes and methods II

Procedure details

A mixture of 35 g of 2-(N-benzyloxycarbonylamino)ethyl p-toluenesulfonate, 13 g of 4'-hydroxyacetophenone and 55 g of anhydrous potassium carbonate in 450 ml of dry acetone was refluxed with stirring for 24 hrs under argon atmosphere. After cooling, the insoluble material was removed by filtration and the filtrate was evaporated. The residue was diluted with ethyl acetate, washed with water, 1% NaOH and brine, dried over anhydrous sodium sulfate, and evaporated under reduced pressure to give a solid, which was recrystallized from hexane-benzene to give 26.5 g of 4'-(2-(N-benzyloxycarbonylamino)ethoxy)-acetophenone as white needles.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One

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